molecular formula C10H13BrClN B591981 (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810074-82-8

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B591981
CAS No.: 1810074-82-8
M. Wt: 262.575
InChI Key: OGJCTIOLCPDGAX-PPHPATTJSA-N
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Description

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of substituted naphthalenes. It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 1st position of the tetrahydronaphthalene ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromo compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-), thiolate ions (RS-)

Major Products Formed:

Scientific Research Applications

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCTIOLCPDGAX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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